molecular formula C16H18N2O5 B3856886 2-methyl-N'-(3,4,5-trimethoxybenzylidene)-3-furohydrazide

2-methyl-N'-(3,4,5-trimethoxybenzylidene)-3-furohydrazide

Cat. No. B3856886
M. Wt: 318.32 g/mol
InChI Key: ZUBHKECLEOPFHN-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N'-(3,4,5-trimethoxybenzylidene)-3-furohydrazide, also known as MTMFH, is a synthetic organic compound that has been widely studied for its potential therapeutic applications. MTMFH belongs to the family of furohydrazides, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Scientific Research Applications

2-methyl-N'-(3,4,5-trimethoxybenzylidene)-3-furohydrazide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer. 2-methyl-N'-(3,4,5-trimethoxybenzylidene)-3-furohydrazide has also been shown to have anti-inflammatory and antiviral properties, making it a promising candidate for the treatment of viral infections such as COVID-19.

Mechanism of Action

The mechanism of action of 2-methyl-N'-(3,4,5-trimethoxybenzylidene)-3-furohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. 2-methyl-N'-(3,4,5-trimethoxybenzylidene)-3-furohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is thought to be one of the main mechanisms of its anticancer activity.
Biochemical and Physiological Effects:
2-methyl-N'-(3,4,5-trimethoxybenzylidene)-3-furohydrazide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, including topoisomerase II and protein kinase C. 2-methyl-N'-(3,4,5-trimethoxybenzylidene)-3-furohydrazide has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-N'-(3,4,5-trimethoxybenzylidene)-3-furohydrazide for lab experiments is its relatively low toxicity compared to other anticancer agents. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of 2-methyl-N'-(3,4,5-trimethoxybenzylidene)-3-furohydrazide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on 2-methyl-N'-(3,4,5-trimethoxybenzylidene)-3-furohydrazide. One area of interest is the development of more efficient synthesis methods for the compound, which could help to improve its yield and purity. Another area of interest is the investigation of the compound's potential as a treatment for viral infections, such as COVID-19. Finally, further studies are needed to fully understand the mechanism of action of 2-methyl-N'-(3,4,5-trimethoxybenzylidene)-3-furohydrazide and its potential as a therapeutic agent for cancer and other diseases.

properties

IUPAC Name

2-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-10-12(5-6-23-10)16(19)18-17-9-11-7-13(20-2)15(22-4)14(8-11)21-3/h5-9H,1-4H3,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBHKECLEOPFHN-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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